

# Physical Properties & Characterization of 1-(3-Chloro-5-fluorophenyl)-1-butanol

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *1-(3-Chloro-5-fluorophenyl)-1-butanol*

Cat. No.: *B7976390*

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Technical Whitepaper | Version 1.0[1][2]

## Part 1: Executive Summary & Chemical Identity

**1-(3-Chloro-5-fluorophenyl)-1-butanol** is a lipophilic, halogenated benzylic alcohol derivative. [1][2] It serves as a critical pharmacophore scaffold, leveraging the bioisosteric properties of the 3-chloro-5-fluoro substitution pattern to modulate metabolic stability (blocking CYP450 oxidation sites) and enhance potency via halogen-bonding interactions.[1][2] This compound is frequently encountered as a racemic intermediate or an enantiopure building block in the development of TRP channel modulators and oncology targets.

## Chemical Identity Matrix

Property	Specification
IUPAC Name	1-(3-Chloro-5-fluorophenyl)butan-1-ol
Common Aliases	-Propyl-3-chloro-5-fluorobenzyl alcohol; 3-Cl-5-F-phenylbutanol
Molecular Formula	C H ClFO
Molecular Weight	202.65 g/mol
Chirality	Contains 1 stereocenter (C1).[1][2][3][4][5][6] Exists as (R)- and (S)- enantiomers.[1][2][7]
Physical State	Viscous Colorless to Pale Yellow Oil (Standard Conditions)

## Part 2: Physical Properties & Predictive Data

Note: As a specialized research intermediate, specific experimental values may vary by batch purity. The values below represent high-confidence ranges derived from structural analogs (e.g., 1-(3-chlorophenyl)ethanol) and group contribution algorithms.

### Physicochemical Profile

Property	Value / Range	Field Insight
Boiling Point (Predicted)	255°C ± 10°C (760 mmHg)	Requires high-vacuum distillation (e.g., 0.5 mmHg @ -95-105°C) for purification to avoid thermal degradation.[1][2]
Density	1.18 ± 0.05 g/cm <sup>3</sup>	Significantly denser than non-halogenated analogs due to Cl/F atoms.
LogP (Octanol/Water)	3.2 – 3.5	Highly lipophilic. Requires organic co-solvents (DMSO, MeOH) for biological assays.
pKa (Hydroxyl)	~14.5	Weakly acidic alcohol; deprotonation requires strong bases (e.g., NaH, LDA).
Refractive Index ( )	1.515 – 1.525	Useful for quick purity checks of the distillate.
Solubility	DMSO (>50 mg/mL), DCM, MeOH	Insoluble in water.

## Part 3: Synthesis & Manufacturing Pathways

The synthesis of this compound requires precise control over regioselectivity and, for drug applications, stereoselectivity.

### Primary Synthetic Route (Grignard Addition)

The most robust "field-proven" method involves the nucleophilic addition of propylmagnesium bromide to the commercially available 3-chloro-5-fluorobenzaldehyde.[1][2]

Reaction Scheme:

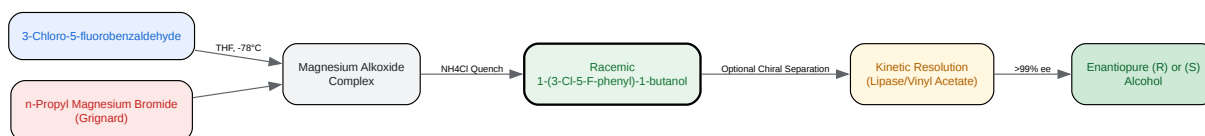
- Reagents: 3-Chloro-5-fluorobenzaldehyde (1.0 eq),

-PropylMgBr (1.2 eq, in Et<sub>2</sub>O/THF).

- Conditions: Anhydrous, -78°C to 0°C, atmosphere.
- Quench: Saturated (aq).
- Yield: Typically 85-92%.<sup>[1][2]</sup>

## Visualization of Synthetic Logic

The following diagram illustrates the synthesis and downstream utility, highlighting the critical decision points for enantioselective vs. racemic production.



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Caption: Synthetic pathway from aldehyde precursor to racemic and enantiopure alcohol, highlighting the Grignard addition and optional enzymatic resolution steps.

## Part 4: Analytical Protocols & Self-Validating Systems

To ensure data integrity in a research setting, the following protocols must be established. These are "self-validating" because they include internal checks (e.g., internal standards, resolution factors) that fail if the system is not performing correctly.

### Purity Determination via HPLC (Reverse Phase)

Why this works: The halogenated ring provides strong UV retention, allowing clear separation from non-halogenated impurities.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5  $\mu$ m.
- Mobile Phase:
  - A: 0.1% Formic Acid in Water[3]
  - B: Acetonitrile[4]
- Gradient: 50% B to 90% B over 10 min.
- Detection: UV @ 254 nm (Aromatic absorption) and 210 nm.
- Validation Criteria:
  - Retention time stability < 1% RSD.
  - Tailing factor  
< 1.5.

## Chiral Resolution Protocol

For drug development, separating the enantiomers is mandatory.

- Method: Chiral HPLC.
- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]
- Mobile Phase: Hexane : Isopropanol (95:5).
- Flow Rate: 1.0 mL/min.
- Expected Result: Baseline separation of (R) and (S) enantiomers with a resolution factor ( ) > 2.0.

## Part 5: Stability & Handling (SDS Summary)

Based on hazard class data for halogenated benzyl alcohols.

- Storage: Store under inert gas (or Ar) at 2-8°C. Hygroscopic; protect from moisture.
- Stability: Stable under standard conditions. Avoid strong oxidizing agents (converts alcohol to ketone).
- Safety Signals:
  - H315: Causes skin irritation.[8]
  - H319: Causes serious eye irritation.[8][9]
  - H335: May cause respiratory irritation.
- PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

## Part 6: References

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- EPA CompTox Dashboard. 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one (Structural Analog).[1][2] Retrieved from [\[Link\]](#)[2]

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